Catecholamine-Selective Transporter Release Profile: 2-AI vs. Ring-Substituted 2-Aminoindanes
In a direct head-to-head comparison using rat brain synaptosomes, the parent compound 2,3,4,7-tetrahydro-1H-inden-2-ylamine (2-AI) displayed potent catecholamine-selective releasing actions, whereas ring-substituted 2-aminoindanes shifted selectivity toward serotonin (SERT) by up to 100‑fold [1]. 2-AI released norepinephrine with an EC₅₀ of 86 nM and dopamine with an EC₅₀ of 439 nM, but showed no meaningful serotonin release (SERT EC₅₀ > 10,000 nM), yielding a DAT/SERT ratio > 22.78 [1]. In contrast, MDAI was equipotent at SERT (EC₅₀ = 114 nM) and NET (EC₅₀ = 117 nM) with a DAT/SERT ratio of only 0.08 — a 285‑fold inversion of selectivity relative to 2-AI [1]. MMAI was even more extreme: SERT EC₅₀ = 31 nM vs. NET IC₅₀ = 3,101 nM (100‑fold SERT selectivity) [1].
| Evidence Dimension | Transporter-mediated release EC₅₀ and DAT/SERT selectivity ratio in rat brain synaptosomes |
|---|---|
| Target Compound Data | 2-AI: NET EC₅₀ = 86 nM; DAT EC₅₀ = 439 nM; SERT EC₅₀ > 10,000 nM; DAT/SERT ratio > 22.78 |
| Comparator Or Baseline | MDAI: NET EC₅₀ = 117 nM; DAT EC₅₀ = 1,334 nM; SERT EC₅₀ = 114 nM; DAT/SERT ratio = 0.08. MMAI: NET EC₅₀ = 3,101 nM; DAT EC₅₀ > 10,000 nM; SERT EC₅₀ = 31 nM; DAT/SERT ratio < 0.003 |
| Quantified Difference | DAT/SERT ratio: 2-AI > 22.78 vs. MDAI = 0.08 (285‑fold inversion); vs. MMAI < 0.003 (~7,600‑fold difference) |
| Conditions | Rat brain synaptosomes; [³H]MPP⁺ for DAT/NET, [³H]5-HT for SERT; 3 independent experiments in triplicate |
Why This Matters
The 285‑ to 7,600‑fold difference in DAT/SERT selectivity ratio means that substituting 2-AI with MDAI or MMAI in a catecholamine-targeted assay will fundamentally alter the downstream neurotransmission profile — a critical consideration for CNS target validation studies.
- [1] Halberstadt AL, Brandt SD, Walther D, Baumann MH. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology (Berl). 2019;236(3):989-999. Table 1. View Source
